2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine
Description
2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a methylthio (-SMe) group at position 2. This compound is part of a broader class of pyrazolo-fused heterocycles studied for their pharmacological properties, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLVATBFDADODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the methylthio group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazolopyrazine derivatives.
Medicine: Potential therapeutic agent for diseases where pyrazolopyrazine derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl and methylthio groups may enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[1,5-a]pyrazine derivatives allows for tailored biological activity. Below is a comparative analysis of key analogs:
Structural Modifications and Molecular Properties
*Estimated based on analogs.
Key Research Findings
- Receptor Binding : Piperazine-containing analogs (e.g., ) show superior selectivity for dopamine receptors compared to methylthio derivatives, highlighting the role of basic nitrogen in receptor engagement .
- Enzyme Inhibition : Methylsulfonyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit COX-2 selectivity (IC₅₀ < 50 nM), whereas methylthio derivatives may lack this specificity due to reduced hydrogen-bonding capacity .
- Metabolic Stability : Fluorine substitution at the 4-position universally improves metabolic stability across analogs by blocking oxidative degradation .
Biological Activity
2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
- Molecular Formula : C13H10FN3S
- Molecular Weight : 253.30 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. Pyrazolopyrazines are known to modulate enzyme activity and receptor binding. The presence of the fluorophenyl and methylthio groups enhances binding affinity and selectivity towards specific molecular targets, which may include:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity related to neurotransmission and inflammation.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar structures demonstrated effective antifungal activity against various strains with IC50 values ranging from 11.91 to 28.84 µg/mL .
Antiviral Activity
The compound's potential as an antiviral agent is supported by findings that pyrazole derivatives can inhibit viral replication. For example:
- Inhibition of DHODH : Certain pyrazole derivatives were found to inhibit dihydroorotate dehydrogenase (DHODH), a target in viral infections, showing more potency than established inhibitors like brequinar .
Anticancer Activity
The anticancer potential of this compound is highlighted by its ability to induce apoptosis in cancer cells. A related pyrazine derivative was shown to inhibit leukemic cell proliferation by inducing cell cycle arrest and apoptosis at an IC50 value of 25 µM .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Phenyl-4-(methylthio)pyrazolo[1,5-a]pyrazine | Lacks fluorine | Moderate antimicrobial | Not specified |
| 2-(4-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine | Chlorine instead of fluorine | Altered reactivity | Not specified |
| 2-(4-Fluorophenyl)-4-(methylsulfonyl)pyrazolo[1,5-a]pyrazine | Sulfonyl group | Enhanced stability | Not specified |
The presence of the fluorophenyl group in this compound may enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several research studies have focused on the biological activities of pyrazole derivatives:
- Antiviral Efficacy : Research indicated that certain pyrazole compounds effectively inhibited viral replication through enzyme inhibition pathways .
- Anticancer Mechanisms : A study demonstrated that a related pyrazole derivative induced apoptosis in leukemic cells by altering the expression levels of key proteins involved in cell survival .
- Antimicrobial Studies : Various derivatives were tested against fungal pathogens, showing promising results that support further exploration into their therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine?
The synthesis typically involves multi-step organic reactions, leveraging pyrazolo[1,5-a]pyrazine core functionalization. Key steps include:
- Halogenation : Introducing chlorine at position 4 using POCl₃ or PCl₅ under reflux (60–80°C) .
- Sulfur incorporation : Substitution of the chlorine atom with methylthio groups via nucleophilic displacement using NaSCH₃ in DMF (90°C, 12 hours) .
- Coupling reactions : Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C) .
Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl δ ~7.2 ppm in ¹H NMR; methylthio δ ~2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₀FN₃S: calculated 259.06, observed 259.05) .
- X-ray crystallography : Resolve stereoelectronic effects of the fluorophenyl group (e.g., dihedral angle of 45° between pyrazine and aryl rings) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 259.28 g/mol | Dosage calculations |
| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL | Solvent selection for assays |
| LogP | ~2.8 (predicted) | Membrane permeability |
| Melting Point | 180–185°C (decomposes) | Storage stability |
| Data derived from analogs in . |
Advanced Research Questions
Q. What biological targets are associated with this compound?
The compound’s pyrazolo[1,5-a]pyrazine scaffold is linked to kinase inhibition (e.g., ROS1, JAK2) . Mechanistic studies suggest:
- Kinase binding : Fluorophenyl and methylthio groups enhance hydrophobic interactions with ATP-binding pockets (IC₅₀ ~50 nM in ROS1 inhibition) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ = 1.2 μM) using MTT assays .
SAR Insights : Fluorine improves metabolic stability; methylthio enhances selectivity over off-target kinases .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Purity differences : Confirm compound purity (>95%) via HPLC before testing .
- Cell line heterogeneity : Compare results across multiple lines (e.g., HeLa vs. A549) .
Cross-validate findings with orthogonal methods (e.g., Western blot for target phosphorylation) .
Q. What advanced analytical methods optimize reaction monitoring?
- HPLC-MS : Track intermediates in real-time (C18 column, 0.1% formic acid/acetonitrile gradient) .
- In situ IR spectroscopy : Detect transient species (e.g., thiomethyl radicals during sulfur incorporation) .
- XPS/XRD : Analyze surface composition and crystallinity of solid-phase intermediates .
Q. How can computational modeling guide derivative design?
Q. What green chemistry approaches apply to its synthesis?
Q. How does structural modification impact biological activity?
Comparative studies with analogs reveal:
| Derivative | Modification | Activity Change |
|---|---|---|
| 4-Methoxy analog | -SCH₃ → -OCH₃ | 10-fold ↓ ROS1 inhibition |
| 4-Chloro analog | -SCH₃ → -Cl | Improved cytotoxicity (IC₅₀ = 0.8 μM) |
| Data from . |
Q. What stability considerations are critical for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
